molecular formula C10H16 B13806979 1,5-Dimethyl-6-methylenespiro[2.4]heptane CAS No. 62238-24-8

1,5-Dimethyl-6-methylenespiro[2.4]heptane

Katalognummer: B13806979
CAS-Nummer: 62238-24-8
Molekulargewicht: 136.23 g/mol
InChI-Schlüssel: POOMWNXUBXZEPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Dimethyl-6-methylenespiro[24]heptane is an organic compound with the molecular formula C10H16 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-6-methylenespiro[2.4]heptane typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 1,5-dimethylcyclohexane and methylene iodide.

    Reaction Conditions: The reaction is carried out under specific conditions, including the use of a strong base like sodium hydride (NaH) to deprotonate the starting material, followed by the addition of methylene iodide to form the spiro compound.

    Purification: The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dimethyl-6-methylenespiro[2.4]heptane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.

Wissenschaftliche Forschungsanwendungen

1,5-Dimethyl-6-methylenespiro[2.4]heptane has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,5-Dimethyl-6-methylenespiro[2.4]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,5-Dimethylcyclohexane: A related compound with a similar structure but without the spiro configuration.

    Methylene Cyclohexane: Another related compound with a methylene group attached to a cyclohexane ring.

Uniqueness

1,5-Dimethyl-6-methylenespiro[2.4]heptane is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.

Eigenschaften

CAS-Nummer

62238-24-8

Molekularformel

C10H16

Molekulargewicht

136.23 g/mol

IUPAC-Name

2,5-dimethyl-6-methylidenespiro[2.4]heptane

InChI

InChI=1S/C10H16/c1-7-4-10(5-8(7)2)6-9(10)3/h8-9H,1,4-6H2,2-3H3

InChI-Schlüssel

POOMWNXUBXZEPQ-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2(CC2C)CC1=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.